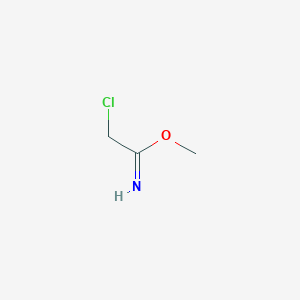

![molecular formula C15H17N5O4 B2964728 (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile CAS No. 1191237-80-5](/img/structure/B2964728.png)

(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetonido de O-desfosfato de remdesivir es un compuesto intermedio utilizado en la síntesis del fármaco antiviral remdesivir. El remdesivir es un medicamento antiviral de amplio espectro que ha ganado gran atención por su uso en el tratamiento de la COVID-19. El acetonido de O-desfosfato de remdesivir juega un papel crucial en el proceso de síntesis de varios pasos del remdesivir, contribuyendo a su eficacia general y estabilidad .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- The compound is used in the synthesis of various heterocyclic compounds, demonstrating significant chemical reactivity. For instance, it plays a role in the synthesis of pyrazolopyrimidines, triazines, and other heterocyclic systems, which are crucial in medicinal chemistry and organic synthesis (Al-Matar et al., 2010).

Biological Activities

- Several derivatives of this compound have shown potential biological activities. For example, compounds derived from it have been evaluated for their nematicidal and antifungal properties, showing significant activity against specific nematodes and fungi (Srinivas et al., 2017).

- Additionally, some derivatives have been screened for anticancer properties, with certain compounds exhibiting cytotoxic activities against different cancer cell lines (Saad et al., 2011).

Application in Material Science

- This compound and its derivatives have also found application in material science. For example, their use in the development of photovoltaic devices has been researched, focusing on their potential in improving energy conversion efficiency (Halim et al., 2018).

Role in Drug Synthesis

- It's a key intermediate in the synthesis of important pharmaceuticals. For instance, it has been used in the efficient synthesis of Remdesivir, a drug significant in the treatment of COVID-19 (Hu et al., 2022).

Chemical Transformations

- The compound undergoes various chemical transformations under nucleophilic conditions, leading to the formation of diverse heterocyclic systems. These transformations are key in creating compounds with potential pharmacological activities (Ibrahim & El-Gohary, 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Remdesivir O-desphosphate acetonide impurity, is the RNA-dependent RNA polymerase (RdRp) enzyme complex of the SARS-CoV-2 virus . This enzyme complex is crucial for the replication of the viral genome .

Mode of Action

Remdesivir O-desphosphate acetonide impurity is a nucleoside analogue . It interferes with the action of the viral RdRp and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .

Biochemical Pathways

The compound affects the viral replication pathway. By inhibiting the RdRp enzyme complex, it prevents the synthesis of new viral RNA strands, thereby disrupting the replication of the virus .

Pharmacokinetics

Remdesivir O-desphosphate acetonide impurity undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This metabolite is detected in peripheral blood mononuclear cells and is ultimately renally eliminated as the plasma metabolite GS-441524 . Following single-dose intravenous administration, Remdesivir and its metabolites exhibit linear pharmacokinetics .

Result of Action

The result of the compound’s action is a significant reduction in viral RNA production, which leads to a decrease in viral replication . This can lead to a reduction in the severity and duration of SARS-CoV-2 infection .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Remdesivir O-desphosphate acetonide impurity are not well-studied. As an impurity of Remdesivir, it may share some biochemical characteristics with the parent compound. Remdesivir is known to interact with viral RNA-dependent RNA polymerase, inhibiting viral replication

Cellular Effects

The cellular effects of Remdesivir O-desphosphate acetonide impurity are not well-documented. As an impurity of Remdesivir, it may have similar effects on cells. Remdesivir has been shown to inhibit viral replication in cells, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Remdesivir O-desphosphate acetonide impurity is not well-understood. As an impurity of Remdesivir, it may share some mechanisms of action with the parent compound. Remdesivir is known to inhibit viral RNA-dependent RNA polymerase, preventing viral replication

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del acetonido de O-desfosfato de remdesivir implica varios pasos, comenzando con el lactol protegido con tribencilo. Los pasos clave incluyen la oxidación a la lactona correspondiente, seguida de varios pasos de protección y desprotección para lograr el intermedio deseado . Las condiciones de reacción típicamente implican el uso de reactivos como n-butil litio, trimetilsilil trifluorometanosulfonato y trimetilsilil cianuro a temperaturas controladas .

Métodos de producción industrial: La producción industrial del acetonido de O-desfosfato de remdesivir sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de técnicas de separación quiral para mejorar los rendimientos y

Propiedades

Número CAS |

1191237-80-5 |

|---|---|

Fórmula molecular |

C15H17N5O4 |

Peso molecular |

331.33 g/mol |

Nombre IUPAC |

(4R)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile |

InChI |

InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)/t9?,11?,12?,15-/m0/s1 |

Clave InChI |

IJCOKJGMVJGKBB-YAUIDTMTSA-N |

SMILES isomérico |

CC1(OC2C(O[C@@](C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |

SMILES |

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |

SMILES canónico |

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2964647.png)

![2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)

![ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2964656.png)

![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)

![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

![N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2964665.png)